3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 884001-35-8
VCID: VC8147159
InChI: InChI=1S/C14H15NO2/c1-10-6-7-11(2)15(10)9-12-4-3-5-13(8-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
SMILES: CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid

CAS No.: 884001-35-8

Cat. No.: VC8147159

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid - 884001-35-8

Specification

CAS No. 884001-35-8
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 3-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C14H15NO2/c1-10-6-7-11(2)15(10)9-12-4-3-5-13(8-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Standard InChI Key UANBDJDZJQTPIW-UHFFFAOYSA-N
SMILES CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C
Canonical SMILES CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C

Introduction

Structural Characteristics

Molecular Identity and Nomenclature

The IUPAC name of the compound is 3-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid, reflecting its acetylated pyrrole moiety and substituent positions . Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 271.31 g/mol . Key identifiers include:

  • SMILES: CC1=CC(=C(N1CC2=CC(=CC=C2)C(=O)O)C)C(=O)C

  • InChIKey: IZCLQAOBWZKPKO-UHFFFAOYSA-N

  • PubChem CID: 6498141

The pyrrole ring’s electron-rich nature and the benzoic acid’s carboxylic group enable diverse intermolecular interactions, influencing reactivity and solubility.

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, analogous structures suggest a planar benzoic acid core with a perpendicular orientation of the pyrrole ring. Infrared (IR) spectroscopy would likely show peaks corresponding to the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretches (~1700 cm⁻¹), and pyrrole ring vibrations (~1450–1600 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds (e.g., 2-(2,5-dimethylpyrrol-1-yl)benzoic acid) reveals distinct aromatic proton environments, with pyrrole methyl groups resonating near δ 1.96 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol, often beginning with the alkylation of 2,5-dimethylpyrrole. A representative method involves:

  • Mannich Reaction: Condensation of 2,5-dimethylpyrrole with formaldehyde and benzoic acid derivatives under acidic conditions to form the methylene bridge .

  • Acetylation: Introduction of the acetyl group at the pyrrole 3-position using acetyl chloride or acetic anhydride .

  • Hydrolysis: Conversion of ester intermediates to the free carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/methanol .

Table 1: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield
AlkylationFormaldehyde, HClEthanol60°C~60%
AcetylationAcetic anhydrideDCMRT~85%
HydrolysisLiOHTHF/MeOH20°C~70%

Adapted from methodologies for analogous compounds .

Challenges in Purification

Purification often requires column chromatography (silica gel, ethyl acetate/hexane) due to polar byproducts. The carboxylic acid group enhances solubility in aqueous bases, facilitating acid-base extraction .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Aqueous solubility is pH-dependent, with improved dissolution under basic conditions due to deprotonation of the carboxylic acid group (pKa ≈ 4.2) . Stability studies indicate decomposition above 200°C, consistent with thermal gravimetric analysis (TGA) of similar benzoic acid derivatives .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 7.2 Hz, 1H, Ar–H), 7.66 (d, J = 7.2 Hz, 1H, Ar–H), 7.54 (t, J = 7.2 Hz, 1H, Ar–H), 5.92 (s, 2H, pyrrole–H), 2.51 (s, 3H, COCH₃), 1.96 (s, 6H, CH₃) .

  • LC-MS: Observed [M+H]⁺ at m/z 272.1, aligning with the theoretical molecular weight .

CompoundTargetIC₅₀/MICMechanism
2-(2,5-Dimethylpyrrol-1-yl)benzoic acidS. aureus12.5 µg/mLCell wall disruption
4-Chloro-pyrrole-benzoic acidMCF-718 µMCaspase-3 activation

Material Science

The acetyl-pyrrole moiety’s electron-withdrawing properties make this compound a candidate for organic semiconductors. Theoretical studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications .

Comparative Analysis with Related Compounds

Structural Analogues

  • 3-(2,5-Dimethylpyrrol-1-ylmethyl)benzaldehyde: Replaces the carboxylic acid with an aldehyde group, reducing polarity and altering reactivity.

  • Ethyl 3-(2,5-dimethylpyrrol-1-ylmethyl)benzoate: Ester derivative with improved lipid solubility, often used as a synthetic intermediate .

Functional Differences

The carboxylic acid group enhances hydrogen-bonding capacity, making the parent compound more suitable for crystal engineering compared to ester or aldehyde analogues .

Challenges and Future Directions

Current limitations include moderate synthetic yields (~70%) and sparse pharmacological data. Future research should prioritize:

  • Yield Optimization: Exploring microwave-assisted synthesis or biocatalytic methods.

  • Biological Screening: Evaluating antitumor, antiviral, and anti-inflammatory activities.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.

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